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Compound of Interest |

Compound Name: 4-Allylphenyl acetate
CAS No.: 61499-22-7
Cat. No.: B1297866

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4-Allylphenyl acetate

(also known as chavicol acetate), a compound of interest in flavor, fragrance, and
pharmaceutical research. Designed for researchers, scientists, and drug development
professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the molecular identity and
structure of this compound.

Introduction

4-Allylphenyl acetate is an ester recognized for its characteristic sweet, herbaceous, and
slightly fruity aroma. Beyond its sensory attributes, its chemical structure, featuring a para-
substituted aromatic ring with an allyl group and an acetate ester, presents a rich landscape for
spectroscopic investigation. Understanding the distinct signals in its NMR, IR, and MS spectra
is fundamental for its unambiguous identification, purity assessment, and for elucidating its role
in various chemical and biological processes. This guide will dissect each spectroscopic
technique, offering both the theoretical underpinnings and practical insights into the
interpretation of the spectral data.
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Molecular Structure and Isomerism

It is crucial to distinguish 4-allylphenyl acetate from its isomer, allyl phenylacetate. In 4-
allylphenyl acetate, the allyl group is directly attached to the phenyl ring, and the acetate
group is an ester substituent on the phenol oxygen. In contrast, allyl phenylacetate features the
allyl group as the esterifying alcohol of phenylacetic acid. This structural difference leads to
distinct spectroscopic fingerprints.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that
provides detailed information about the molecular structure of a compound by probing the
magnetic properties of atomic nuclei. For 4-Allylphenyl acetate, both *H (proton) and 13C
(carbon-13) NMR are indispensable for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

1. Sample Preparation:

e Dissolve approximately 5-10 mg of high-purity 4-Allylphenyl acetate in 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCls).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
e Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e For *H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-
noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-
2 seconds, and a pulse angle of 30-45 degrees.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1297866/docs?utm_src=pdf-body#the-spectroscopic-signature-of-4-allylphenyl-acetate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1297866/docs?utm_src=pdf-body#the-spectroscopic-signature-of-4-allylphenyl-acetate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1297866/docs?utm_src=pdf-body#the-spectroscopic-signature-of-4-allylphenyl-acetate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1297866/docs?utm_src=pdf-body#the-spectroscopic-signature-of-4-allylphenyl-acetate-a-comprehensive-technical-guide
https://www.benchchem.com/product/b1297866/docs?utm_src=pdf-body#the-spectroscopic-signature-of-4-allylphenyl-acetate-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e For 3C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary due
to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 4-Allylphenyl acetate provides a wealth of information regarding the
number of different types of protons and their neighboring environments.

Chemical Shift (d)

Multiplicity Integration Assignment
ppm
~7.05-7.15 m 4H Aromatic H
~5.90 - 6.05 m 1H Allylic CH
~5.00-5.15 m 2H Allylic CH2
~3.35 d 2H Benzylic CH2
~2.28 s 3H Acetyl CHs

Interpretation of the tH NMR Spectrum:

e Aromatic Protons (& ~7.05 - 7.15): The complex multiplet in this region corresponds to the
four protons on the para-substituted benzene ring. The overlapping signals arise from the
coupling between adjacent aromatic protons.

 Allylic CH Proton (6 ~5.90 - 6.05): This multiplet is characteristic of the vinyl proton of the
allyl group. Its complex splitting pattern is due to coupling with both the terminal vinyl protons
and the benzylic protons.

¢ Allylic CHz Protons (6 ~5.00 - 5.15): This multiplet represents the two terminal vinyl protons
of the allyl group. Their distinct chemical shifts and coupling to the other vinyl proton result in
a complex appearance.

e Benzylic CH2 Protons (0 ~3.35): The doublet in this region is assigned to the two protons of
the methylene group attached to the aromatic ring. The splitting into a doublet is due to
coupling with the adjacent allylic CH proton.
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o Acetyl CHs Protons (& ~2.28): The sharp singlet corresponds to the three equivalent protons

of the methyl group in the acetate functionality. The absence of splitting indicates no adjacent

protons.

13C NMR Spectral Data and Interpretation

The 13C NMR spectrum reveals the number of chemically distinct carbon environments in the

molecule.

Chemical Shift (d) ppm Assignment
~169.5 C=0 (Ester)
~148.5 C-O (Aryl)
~137.5 Allylic CH
~135.0 C-CH2 (Aryl)
~129.5 CH (Aryl)
~121.5 CH (Aryl)
~116.0 Allylic CH2
~39.5 Benzylic CHz
~21.0 Acetyl CHs

Interpretation of the 13C NMR Spectrum:

o Carbonyl Carbon (& ~169.5): The signal in the downfield region is characteristic of the ester

carbonyl carbon.

e Aromatic Carbons (0 ~121.5 - 148.5): Four signals are observed for the six aromatic carbons

due to the symmetry of the para-substituted ring. The carbon attached to the oxygen of the

ester (C-0) is the most deshielded. The other signals correspond to the protonated aromatic

carbons and the carbon bearing the allyl group.

e Allylic Carbons (& ~116.0 and ~137.5): The signals for the two sp? hybridized carbons of the
allyl group appear in the olefinic region of the spectrum.
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e Benzylic Carbon (6 ~39.5): This signal corresponds to the sp2 hybridized carbon of the
methylene group attached to the aromatic ring.

o Acetyl Methyl Carbon (& ~21.0): The signal in the upfield region is assigned to the carbon of
the acetyl methyl group.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

1. Sample Preparation:

o For Attenuated Total Reflectance (ATR)-IR, a small drop of the neat liquid sample is placed
directly on the ATR crystal.

 Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or
KBr).

2. Instrumentation and Data Acquisition:
e Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
» Typically, spectra are collected over the range of 4000-400 cm~1.

e A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and
automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 4-Allylphenyl acetate displays characteristic absorption bands
corresponding to its key functional groups.
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Functional Group

Wavenumber (cm~1) Vibration Type _
Assignment
~3080-3010 C-H stretch (sp?) Aromatic and Vinyl C-H
~2980-2850 C-H stretch (sp?) Allyl and Acetyl C-H
~1760 C=0 stretch Ester Carbonyl
~1640, ~1610 C=C stretch Alkene and Aromatic C=C
~1510 C=C stretch Aromatic C=C
~1200 C-O stretch (ester) Acetoxy C-O
~915 =C-H bend (out-of-plane) Terminal Alkene
~830 C-H bend (out-of-plane) para-Disubstituted Aromatic

Interpretation of the IR Spectrum:

o C-H Stretching Vibrations: The absorptions above 3000 cm~1! are characteristic of C-H bonds
involving sp? hybridized carbons (aromatic and vinyl), while those below 3000 cm~* are due
to C-H bonds of sp3 hybridized carbons (allyl and acetyl).

o Ester Carbonyl Stretch: The strong, sharp absorption band around 1760 cm~1 is a definitive
feature of the C=0O double bond in the acetate ester group.

e C=C Stretching Vibrations: The bands around 1640 cm~* and 1610 cm~* correspond to the
stretching of the carbon-carbon double bonds in the allyl group and the aromatic ring,
respectively. The band at ~1510 cm~1 is also characteristic of the aromatic ring.

e C-O Stretching Vibration: The strong absorption around 1200 cm~1 is attributed to the
stretching of the C-O single bond of the ester functionality.

o Out-of-Plane Bending Vibrations: The band at approximately 915 cm~1 is characteristic of the
out-of-plane bending of the C-H bonds of the terminal vinyl group (=CHz). The absorption
around 830 cm~1 is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para)
aromatic ring.
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Section 3: Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It provides information about the molecular weight

and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: MS Data Acquisition

1. Sample Introduction and lonization:

(GC-MS) for separation and purification before analysis.

molecules are bombarded with high-energy electrons.

2. Mass Analysis:

time-of-flight analyzer).

The sample is typically introduced into the mass spectrometer via Gas Chromatography

Electron lonization (EIl) is a common method for generating ions, where the sample

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or

A detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).

Mass Spectral Data and Interpretation

The El mass spectrum of 4-Allylphenyl acetate provides its molecular weight and

characteristic fragment ions.

m/z Relative Intensity Proposed Fragment lon

176 Moderate [M]* (Molecular lon)

134 Strong [M - CH2CO]* (Loss of ketene)
119 Moderate [M - C3HsO]*+

107 Strong [C7H70]* (Tropylium-like ion)
91 Moderate [C7H7]* (Tropylium ion)

43 Strong [CH3CO]J* (Acylium ion)
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Interpretation of the Mass Spectrum:

e Molecular lon Peak (m/z 176): The peak at m/z 176 corresponds to the molecular weight of
4-Allylphenyl acetate (C11H12032), confirming its elemental composition.

o Loss of Ketene (m/z 134): A prominent peak is observed at m/z 134, resulting from the loss
of a neutral ketene molecule (CH2=C=0, 42 Da) from the molecular ion. This is a
characteristic fragmentation pathway for acetate esters.

o Formation of the Acylium lon (m/z 43): The base peak in the spectrum is often the acylium
ion ([CHsCQ]*) at m/z 43, formed by the cleavage of the ester bond.

o Rearrangement and Fragmentation of the Phenylallyl Moiety: The ions at m/z 119, 107, and
91 are derived from the fragmentation of the 4-allylphenol portion of the molecule, likely
involving rearrangements to form stable carbocations such as the tropylium ion or related
structures.

Visualizing Molecular Structure and Fragmentation

Caption: Molecular structure of 4-Allylphenyl acetate.

oo, )T

Click to download full resolution via product page

Caption: Key fragmentation pathways of 4-Allylphenyl acetate in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous
characterization of 4-Allylphenyl acetate. The combination of *H and 3C NMR, IR, and MS
analyses allows for the complete elucidation of its molecular structure. The characteristic
chemical shifts and coupling constants in the NMR spectra, the specific vibrational frequencies
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in the IR spectrum, and the distinct fragmentation pattern in the mass spectrum collectively
serve as a reliable fingerprint for this compound. This information is invaluable for quality
control, reaction monitoring, and for advancing research in the various fields where 4-
Allylphenyl acetate plays a significant role.

References

 RWTH Aachen University. (2020). Novel olefin isomerizations under Ni(l) catalysis. [Link]

» National Institute of Standards and Technology. (n.d.). Allyl acetate. NIST Chemistry
WebBook. [Link]

e PubChem. (n.d.). Allyl phenylacetate. National Center for Biotechnology Information. [Link]

» To cite this document: BenchChem. [The Spectroscopic Signature of 4-Allylphenyl Acetate: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297866/docs#the-spectroscopic-signature-of-4-
allylphenyl-acetate-a-comprehensive-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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